molecular formula C15H20O4Zn B2502163 (3-(Ethoxycarbonyl)benzyl)zinc pivalate solution CAS No. 1344727-37-2

(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution

Cat. No.: B2502163
CAS No.: 1344727-37-2
M. Wt: 329.7
InChI Key: AMHQZZBBNVVLSU-UHFFFAOYSA-N
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Description

“(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution” is a chemical compound with the CAS number 1344727-37-2 . It’s used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The process starts with the preparation of Zinc Pivalate, followed by the creation of Pyridin-3-ylzinc Pivalate . The detailed procedure can be found in the Organic Syntheses Procedure .


Chemical Reactions Analysis

“this compound” is used in various chemical reactions. For instance, it’s used in cobalt-catalyzed acylation reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives .


Physical and Chemical Properties Analysis

“this compound” has specific physical and chemical properties such as melting point, boiling point, density, and more .

Scientific Research Applications

Enhanced Stability of Organozinc Reagents

Organozinc pivalates represent a class of zinc organometallics notable for their significantly improved air- and moisture-stability compared to traditional zinc reagents. This advancement facilitates their utility in carbon-carbon and carbon-heteroatom bond-forming reactions, essential in synthetic chemistry. The solid-state forms of these reagents, including aryl, benzyl, and heteroaryl zinc pivalates, demonstrate notable resilience towards environmental exposure, thus broadening the scope of their application in various synthetic methodologies (Chen et al., 2017).

Applications in Cross-Coupling Reactions

Organozinc pivalates have been shown to be effective in Negishi cross-coupling reactions, a pivotal methodology in the formation of C-C bonds in organic synthesis. The air stability and ease of handling of these reagents enable efficient and versatile applications in synthesizing complex organic molecules. This property is particularly beneficial in developing pharmaceuticals and agrochemicals, where precise and clean synthetic routes are essential (Stathakis et al., 2013).

Role in Electrochemical Applications

The electrochemical properties of zinc and its complexes, including those involving benzyl derivatives, have been extensively studied for their potential in improving alkaline battery performance. Research indicates that certain benzene derivatives can influence the morphology and electrochemical behavior of zinc, suggesting applications of zinc organometallics in energy storage technologies (Ghavami & Rafiei, 2006).

Contribution to Luminescence and Photophysical Studies

Zinc complexes, including those with ligands similar to (3-(Ethoxycarbonyl)benzyl)zinc pivalate, have been investigated for their luminescence properties. These studies shed light on the potential applications of zinc organometallics in developing photoluminescent materials, which could be used in sensors, imaging, and lighting technologies (Nikolaevskii et al., 2014).

Catalysis and Polymerization Initiators

Zinc pivalate complexes have been explored as catalysts and initiators in the ring-opening polymerization of cyclic esters, demonstrating their utility in producing biodegradable polymers. This application is crucial for developing sustainable materials and contributes to the broader field of green chemistry (Wang et al., 2013).

Future Directions

There are ongoing research and developments involving “(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution”. For instance, it’s being used in cobalt-catalyzed acylation reactions, which could have significant implications in the field of organic chemistry .

Properties

IUPAC Name

zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.C5H10O2.Zn/c1-3-12-10(11)9-6-4-5-8(2)7-9;1-5(2,3)4(6)7;/h4-7H,2-3H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMPJJLHAMAZBO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)[CH2-].CC(C)(C)C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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